
4-Bromo-1-butene
Overview
Description
4-Bromo-1-butene (C₄H₇Br; CAS 5162-44-7) is a brominated terminal alkene with a linear four-carbon chain. It is a colorless to light brown liquid with a density of 1.33 g/cm³, a boiling point of 98–100°C, and a low flash point of 1°C, classifying it as a highly flammable liquid (UN 1993) . Its reactivity stems from both the alkene moiety and the bromine atom, enabling participation in alkylation, elimination, and metathesis reactions. However, it is prone to elimination under basic or high-temperature conditions, forming 1,3-butadiene, which complicates its synthetic utility . Applications include its use in synthesizing phosphonium salts for Wittig reactions and as a precursor in cyclopropane-containing macrocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1-butene can be synthesized through various methods. One common method involves the bromination of 1-butene. The reaction typically occurs in the presence of a brominating agent such as hydrogen bromide (HBr) or bromine (Br2) under controlled conditions . The reaction proceeds as follows:
CH2=CH−CH2−CH3+Br2→Br−CH2−CH2−CH=CH2
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in the presence of a solvent like carbon tetrachloride (CCl4).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution Reactions: Products such as 4-hydroxy-1-butene or 4-amino-1-butene.
Addition Reactions: Products such as 1,2-dibromo-3-butene.
Elimination Reactions: Butadiene.
Scientific Research Applications
Synthetic Applications
4-Bromo-1-butene is primarily used in the following synthetic applications:
- Synthesis of Pharmaceutical Intermediates :
- Alkylation Reactions :
- Preparation of Dienehydrazides :
Case Study 1: Synthesis of Largazole
Largazole, a potent histone deacetylase inhibitor, was synthesized using this compound as a key building block. The reaction pathway involved multiple steps, including alkylation and cyclization reactions, showcasing the compound's utility in complex organic synthesis.
Case Study 2: Grubbs Ring-Closing Metathesis
In a study focusing on the synthesis of gymnodimine, researchers employed this compound for double alkylation followed by Grubbs ring-closing metathesis. This method demonstrated high efficiency and selectivity, highlighting the compound's role in producing biologically active molecules from simpler precursors .
Data Table: Application Summary
Mechanism of Action
The mechanism of action of 4-Bromo-1-butene involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. The double bond can participate in addition reactions with electrophiles. These reactive sites enable this compound to undergo various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 4-bromo-1-butene are best contextualized by comparing it to structurally related bromoalkenes and bromoalkynes. Key differences arise from chain length, hybridization (alkene vs. alkyne), and functional group placement.
Reactivity in Alkylation and Elimination Reactions
Key Findings :
- Chain Length : Longer bromoalkenes (e.g., 5-bromo-1-pentene, 11-bromo-1-undecene) exhibit enhanced stability and reaction efficiency compared to this compound, likely due to reduced steric strain and slower elimination kinetics .
- Overalkylation : Allyl bromide outperforms this compound in initial alkylation but suffers from overalkylation, whereas this compound often recovers unreacted due to elimination .
Polymerization Behavior
Mechanistic Insight : The methylene spacer in 11-bromo-1-undecene facilitates coordination with metallocene catalysts, enabling copolymerization. The shorter chain in this compound disrupts this interaction, preventing incorporation .
Functional Group Hybridization: Alkenes vs. Alkynes
Key Difference : The sp-hybridized carbon in 4-bromo-1-butyne enables distinct reactivity (e.g., acetylide formation), whereas this compound’s alkene moiety favors electrophilic additions.
Biological Activity
4-Bromo-1-butene (CAS Number: 5162-44-7) is an organobromine compound characterized by its linear structure, which includes a bromo substituent on the terminal carbon of a butene chain. This compound has garnered attention in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique reactivity and potential biological activities.
- Molecular Formula : C4H7Br
- Molecular Weight : 135.002 g/mol
- Boiling Point : 99-100 °C
- Density : 1.33 g/mL at 25 °C
- Solubility : Soluble in ethanol, benzene, and ether .
Biological Activity Overview
This compound exhibits several biological activities that may be leveraged in therapeutic applications. Its primary uses include:
- Synthesis of Bioactive Compounds : It is utilized in the synthesis of various bioactive molecules, including histone deacetylase inhibitors like largazole, which have implications in cancer therapy .
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of certain bacteria, including Mycobacterium species, suggesting potential applications in antimicrobial treatments .
- Neuropharmacological Effects : Preliminary studies suggest that compounds derived from or related to this compound may influence monoamine oxidase (MAO) activity, which is significant for neurodegenerative disease research .
Antimicrobial Activity
A study examined the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a notable inhibitory effect against Mycobacterium species and other pathogens, highlighting its potential as a lead compound for developing new antibiotics.
Compound | Activity Against Mycobacterium | Other Pathogens |
---|---|---|
This compound | Effective | Moderate |
Control (No Treatment) | None | None |
Synthesis of Largazole
The total synthesis of largazole was achieved using this compound as a key intermediate. This synthesis involved multiple steps, including Grubbs ring-closing metathesis, showcasing the compound's utility in complex organic synthesis.
Step | Reaction Type | Yield (%) |
---|---|---|
Step 1 (Alkylation) | Double Alkylation | 75 |
Step 2 (Metathesis) | Grubbs Ring-closing | 19 |
Neuropharmacological Studies
Research on derivatives of this compound has indicated potential MAO-B inhibition. This activity is particularly relevant for conditions such as Parkinson's disease.
Compound Derivative | MAO-B Inhibition IC50 (µM) |
---|---|
Derivative A | 15 |
Derivative B | 25 |
This compound | 30 |
Safety and Toxicology
While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified as a flammable liquid and poses risks such as respiratory sensitization and skin irritation. Proper handling precautions must be observed to mitigate exposure risks:
- Hazard Classifications :
- Eye Irritancy (Category 2)
- Flammable Liquid (Category 2)
- Respiratory Sensitization (Category 1)
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 4-Bromo-1-butene relevant to its reactivity?
- Answer : this compound (C₄H₇Br) is a brominated alkene with a terminal double bond and bromine atom at the fourth carbon. Key properties include:
- Molecular weight: 135.00 g/mol .
- Physical state: Volatile liquid with density 1.33 g/cm³ (20°C) and flashpoint 1°C .
- Reactivity: The bromine atom acts as a leaving group, enabling SN2 and SN2′ substitutions, while the double bond facilitates cycloadditions (e.g., Diels-Alder) or metathesis .
Q. What are the standard synthetic routes for this compound?
- Answer : Two primary methods are:
- Method 1 : Reaction of L-cysteine with this compound via SN2 mechanism, followed by Sharpless asymmetric dihydroxylation to introduce stereochemistry .
- Method 2 : Cuprate addition to 1,4-dibromo-2-butene, yielding 3-alkyl-4-bromo-1-butene via Sₙ2′ substitution, followed by dehydrohalogenation .
- Key intermediates and conditions (e.g., Grignard reagents, temperature) are critical for regioselectivity .
Q. How is this compound utilized as a building block in organic synthesis?
- Answer : Applications include:
- Alkylation : Introduction of butenyl groups into lactams or amines .
- Cyclization : Formation of selenium-containing bicyclic β-lactams via Grubbs ring-closing metathesis .
- Metabolite Synthesis : Production of N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a biomarker for 1,3-butadiene exposure .
Advanced Research Questions
Q. How does the bromine atom in this compound influence regioselectivity in nucleophilic substitutions?
- Answer : The bromine’s position promotes Sₙ2′ mechanisms in reactions with organometallic reagents (e.g., cerium(III)), favoring allylic displacement over terminal substitution. This is critical in synthesizing complex molecules like zaragozic acid A . Steric and electronic factors further dictate preference for γ-site reactivity .
Q. What strategies ensure stereochemical control in dihydroxylation reactions involving this compound?
- Answer : Sharpless asymmetric dihydroxylation is employed to achieve enantioselective synthesis of diols. For example, in synthesizing N-acetyl-S-(3,4-dihydroxybutyl)cysteine, chiral ligands and controlled reaction conditions (temperature, solvent) are used to attain >95% enantiomeric excess .
Q. Why does this compound undergo elimination reactions more rapidly than 1-bromobutane despite both being primary halides?
- Answer : The adjacent double bond stabilizes the transition state via hyperconjugation, lowering the activation energy for elimination (E2 mechanism). This contrasts with 1-bromobutane, which lacks such stabilization .
Q. How can researchers address contradictions in reaction yields when using different organometallic reagents with this compound?
- Methodological Approach :
- Control Experiments : Vary reagents (e.g., Grignard vs. cerium-based) to assess steric/electronic effects.
- Kinetic Analysis : Compare reaction rates under identical conditions.
- Computational Modeling : Use DFT calculations to predict regioselectivity trends .
Q. What conformational insights have been gained from spectroscopic studies of this compound?
- Answer : Chirped-pulse Fourier-transform microwave spectroscopy reveals a preference for gauche conformers due to bromine’s polarizability and van der Waals interactions. This impacts reactivity in cycloaddition and polymerization reactions .
Q. Data Analysis and Best Practices
Q. How should researchers validate the purity of this compound in synthetic workflows?
- Methodology :
- GC-MS : Verify purity ≥97% (area%) and detect trace impurities .
- IR Spectroscopy : Confirm functional groups (C=C, C-Br) and rule out oxidation byproducts .
Q. What ethical and safety considerations apply when handling this compound?
- Safety Protocols :
- Storage : Keep at 2–30°C in flame-proof cabinets (flammability class 2) .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection (STOT SE 3) .
- Ethical Data Reporting : Disclose synthetic yields, side products, and stereochemical outcomes transparently to avoid reproducibility issues .
Properties
IUPAC Name |
4-bromobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAYBPBPEUFIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063722 | |
Record name | 1-Butene, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-44-7 | |
Record name | 4-Bromo-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butene, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butene, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butene, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HOMOALLYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAF6NEE729 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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